Methyl 4-chloro-2,2-diethylbutanoate
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Overview
Description
Methyl 4-chloro-2,2-diethylbutanoate is an organic compound with the molecular formula C₉H₁₇ClO₂. It is a chlorinated ester that finds applications in various fields, including pharmaceuticals, agrochemicals, and polymer synthesis . This compound is known for its unique chemical properties, which make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2,2-diethylbutanoate typically involves the esterification of 4-chloro-2,2-diethylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2,2-diethylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Major Products Formed
Substitution: Products depend on the nucleophile used (e.g., amines yield amides).
Hydrolysis: 4-chloro-2,2-diethylbutanoic acid and methanol.
Reduction: 4-chloro-2,2-diethylbutanol
Scientific Research Applications
Methyl 4-chloro-2,2-diethylbutanoate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2,2-diethylbutanoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the specific application and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chlorobutanoate
- Ethyl 4-chloro-2,2-diethylbutanoate
- Methyl 4-bromo-2,2-diethylbutanoate
Uniqueness
Methyl 4-chloro-2,2-diethylbutanoate is unique due to its specific structural features, such as the presence of a chlorine atom and two ethyl groups on the butanoate backbone. These features confer distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl 4-chloro-2,2-diethylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2/c1-4-9(5-2,6-7-10)8(11)12-3/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSFWIFBUBZNMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CCCl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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